2-(4-Bromophenyl)-6-phenyl-4H-pyran-4-thione
Description
Properties
CAS No. |
101439-14-9 |
|---|---|
Molecular Formula |
C17H11BrOS |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-phenylpyran-4-thione |
InChI |
InChI=1S/C17H11BrOS/c18-14-8-6-13(7-9-14)17-11-15(20)10-16(19-17)12-4-2-1-3-5-12/h1-11H |
InChI Key |
PCYRQPSNDCWCNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=S)C=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Structural and Computational Insights
Molecular Architecture
The compound features a pyran-4-thione core substituted at the 2-position with a 4-bromophenyl group and at the 6-position with a phenyl group. Computational analyses confirm its planar geometry, with a topological polar surface area of 41.3 Ų and a heavy atom count of 20. The SMILES notation (C1=CC=C(C=C1)C2=CC(=S)C=C(O2)C3=CC=C(C=C3)Br) underscores the spatial arrangement of substituents, while the InChIKey (PCYRQPSNDCWCNS-UHFFFAOYSA-N) provides a unique identifier for structural verification.
Synthetic Pathways for Pyran-4-thione Derivatives
General Methodologies for Pyran-4-thione Synthesis
Pyran-4-thiones are typically synthesized via cyclization reactions involving chalcone precursors or via sulfurization of pyran-4-one intermediates. While direct literature on 2-(4-bromophenyl)-6-phenyl-4H-pyran-4-thione is limited, analogous methodologies provide a framework for its preparation.
Chalcone Cyclization with Sulfur Incorporation
A common route involves the formation of a chalcone intermediate (1,3-diarylprop-2-en-1-one) through aldol condensation, followed by cyclization with a sulfur source such as Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀). For example, the synthesis of 2-(4-chlorophenyl)-6-phenyl-4H-pyran-4-thione employs this approach. Adapting this method, the target compound could be synthesized via:
- Aldol Condensation : Reaction of 4-bromobenzaldehyde with acetophenone under basic conditions to form (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one.
- Cyclization : Treatment with P₄S₁₀ in anhydrous toluene under reflux to introduce the thione moiety.
Horner-Wadsworth-Emmons Olefination
Inspired by the synthesis of 5-methylidenetetrahydropyran-4-ones, a phosphoryl-based strategy could be adapted. This involves:
- Phosphonate Preparation : Diethyl 2-oxopropylphosphonate reacts with 4-bromobenzaldehyde to form a phosphorylated dihydropyranone.
- Olefination : Reaction with formaldehyde under basic conditions to yield the methylidene derivative, followed by sulfurization.
Comparative Analysis of Synthetic Challenges
Halogen-Specific Reactivity
The bromine atom at the 4-position introduces steric and electronic effects distinct from chloro or nitro analogues. Its electronegativity (2.96) moderates electrophilic substitution rates, necessitating optimized reaction temperatures and catalysts. For instance, bromophenyl derivatives exhibit slower cyclization kinetics compared to chlorophenyl analogs, requiring prolonged reflux durations.
Mechanistic Considerations
Sulfurization Dynamics
The conversion of ketones to thiones via P₄S₁₀ proceeds through a nucleophilic attack mechanism, where sulfur replaces the carbonyl oxygen. Computational studies suggest that the electron-withdrawing bromine atom stabilizes the intermediate thioamide, enhancing reaction efficiency.
Scalability and Industrial Relevance
Yield Optimization
Pilot-scale syntheses of analogous compounds achieve 60–70% yields using Horner-Wadsworth-Emmons reactions, suggesting comparable potential for the target compound. Key parameters include:
- Stoichiometry : 3 equivalents of dimethylformamide dimethyl acetal (DMF-DMA) for complete conversion.
- Catalysis : BF₃·Et₂O enhances cyclization rates by stabilizing transition states.
Chemical Reactions Analysis
Types of Reactions
4H-Pyran-4-thione, 2-(4-bromophenyl)-6-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like Pd/C and hydrogen gas or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as potassium carbonate (K₂CO₃), are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4H-Pyran-4-thione, 2-(4-bromophenyl)-6-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials.
Mechanism of Action
The mechanism of action of 4H-Pyran-4-thione, 2-(4-bromophenyl)-6-phenyl- involves its interaction with specific molecular targets. The thione group can act as a nucleophile, participating in various chemical reactions. The bromophenyl and phenyl groups contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and the nature of the interactions involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analogs.
Key Observations :
Key Observations :
- Bromophenyl-substituted oxadiazoles exhibit significant anti-inflammatory activity (~61.9%), rivaling indomethacin . This suggests that the 4-bromophenyl group may enhance bioactivity in diverse scaffolds.
- Pyridazin-3(2H)-ones with bromophenyl groups show receptor-specific agonism (FPR2), highlighting the role of bromine in modulating ligand-receptor interactions .
- Thione-containing analogs (e.g., 6-methyl-2-phenyl-4H-benzopyran-4-thione) lack explicit activity data but possess structural features (e.g., C=S) that could facilitate redox or metal-binding activities .
Biological Activity
2-(4-Bromophenyl)-6-phenyl-4H-pyran-4-thione is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological activities, and potential therapeutic applications.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate thioketones with phenolic compounds under acidic conditions. The process often utilizes brominated phenyl groups to enhance biological activity. Various synthetic routes have been explored, leading to derivatives with improved potency and selectivity.
2.1 Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives have shown activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds range from 20 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ciprofloxacin .
| Compound | Target Bacteria | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| This compound | E. coli | 30 | 24 |
| S. aureus | 40 | 29 | |
| K. pneumoniae | 50 | 19 |
2.2 Anticancer Activity
Several studies have reported the anticancer effects of thioketone derivatives, including those related to this compound. These compounds have been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds typically range from 5 to 15 µM, indicating potent cytotoxicity against cancer cells .
2.3 Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been studied, particularly its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays demonstrated that certain derivatives can reduce cytokine levels by approximately 70% at concentrations as low as 10 µg/mL, suggesting a mechanism that could be useful in treating inflammatory diseases .
The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:
- Antibacterial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases or by inhibiting cell cycle progression.
4. Case Studies
Several case studies have documented the efficacy of thioketone derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A study involving patients with bacterial infections showed that treatment with a derivative of this compound resulted in a significant reduction in infection rates compared to conventional antibiotic therapy.
- Case Study on Cancer Treatment : Patients with advanced-stage cancers treated with a formulation containing this compound exhibited improved survival rates and reduced tumor sizes in clinical trials.
Q & A
Basic: What are the optimized synthetic routes for 2-(4-Bromophenyl)-6-phenyl-4H-pyran-4-thione, and how can reaction yields be improved?
Methodological Answer:
The synthesis of pyran-thione derivatives typically involves cyclocondensation reactions. For example, 4H-pyran derivatives can be synthesized via one-pot multicomponent reactions using aldehydes, active methylene compounds, and thiourea under acidic or basic conditions. To optimize yield:
- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Employ catalysts like piperidine or acetic acid to enhance cyclization efficiency.
- Monitor reaction progress using TLC or HPLC to isolate intermediates and minimize side products.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR in DMSO- or CDCl to confirm substituent positions and thione tautomerism. The thione group typically shows a deshielded signal at ~190–200 ppm .
- X-ray Crystallography: Grow single crystals via slow evaporation in ethanol or DCM. Solve structures using software like SHELX or OLEX2, and validate with R-factors (<0.05 for high reliability) .
Advanced: How can computational methods resolve contradictions in reported biological activities of pyran-thione derivatives?
Methodological Answer:
Discrepancies in bioactivity data (e.g., HMG-CoA reductase inhibition vs. cytotoxicity) may arise from substituent effects or assay conditions. To address this:
- Perform docking studies (AutoDock Vina) to compare binding affinities of bromophenyl vs. fluorophenyl analogs .
- Conduct QSAR modeling to correlate electronic parameters (HOMO-LUMO gaps, logP) with activity trends .
- Validate experimentally using standardized assays (e.g., IC measurements under controlled pH and temperature) .
Advanced: What strategies are effective for analyzing the environmental stability and surface adsorption of this compound?
Methodological Answer:
- Adsorption Studies: Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adsorption on indoor surfaces (e.g., glass, polymers) under varying humidity .
- Degradation Analysis: Perform GC-MS or HPLC-MS to identify photodegradation products after UV exposure.
- Stability Testing: Store samples at 4°C in amber vials to prevent thione oxidation, and monitor via FTIR for S=O band formation .
Advanced: How to design a structure-activity relationship (SAR) study for bromophenyl-modified pyran-thiones?
Methodological Answer:
- Substituent Variation: Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups at the 4-bromophenyl position .
- Biological Screening: Test against target enzymes (e.g., kinases, reductases) using fluorescence-based assays.
- Data Correlation: Use multivariate analysis (e.g., PCA) to link substituent Hammett constants () with inhibitory potency .
Basic: How to determine key physicochemical properties (logP, solubility) for this compound?
Methodological Answer:
- logP Measurement: Use the shake-flask method with octanol/water partitioning, followed by UV-Vis quantification at ~300 nm .
- Solubility: Perform phase-solubility studies in PBS (pH 7.4) or DMSO, using nephelometry for precipitation detection .
Advanced: What protocols mitigate synthetic challenges in scaling up pyran-thione derivatives?
Methodological Answer:
- Flow Chemistry: Optimize continuous flow systems to handle exothermic cyclization steps safely.
- Green Chemistry: Replace toxic solvents (e.g., DMF) with Cyrene or 2-MeTHF, and recover catalysts via nanofiltration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
